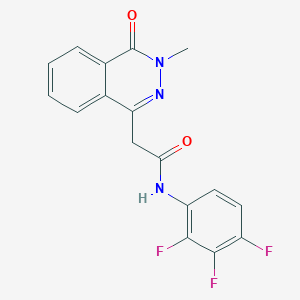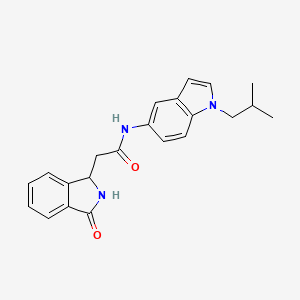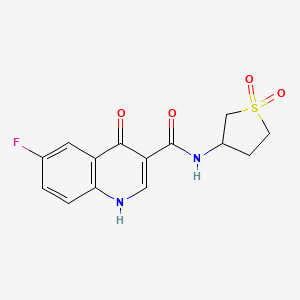![molecular formula C20H24N4O3 B10986938 N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10986938.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a condensation reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydropyrazinecarboxamide structure through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and pyridine ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2,6-DIISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-ISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-CHLORO-2,4-DIMETHOXYANILINE
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H24N4O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c25-20(22-14-17-1-2-18-19(13-17)27-15-26-18)24-11-9-23(10-12-24)8-5-16-3-6-21-7-4-16/h1-4,6-7,13H,5,8-12,14-15H2,(H,22,25) |
InChI-Schlüssel |
JXTMBGDQUBCRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B10986856.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10986871.png)
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986880.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B10986884.png)
![N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10986889.png)


![N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10986906.png)

![[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10986935.png)

![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B10986947.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986948.png)
